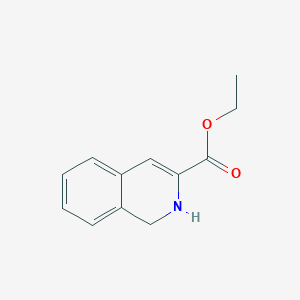
Ethyl 1,2-dihydroisoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are a group of organic compounds that are structurally related to quinolines and are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 1,2-dihydroisoquinoline-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of isoquinolinium salts with nucleophilic reagents. For instance, the reaction of 3-ethoxycarbonyl isoquinolinium salts with organolithium, alcoholates, and borohydride reagents can yield 1,2-dihydroisoquinoline-3-carboxylates . Another method involves the use of Grignard reagents to achieve the addition reactions necessary for the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials. For example, the reaction of 4,5-dimethoxy ortho-phthalaldehyde with diethyl aminomalonate in the presence of sodium ethoxide and magnesium sulfate can produce ethyl isoquinoline-3-carboxylates in high yields .
化学反应分析
Types of Reactions
Ethyl 1,2-dihydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and borohydride reagents. Reaction conditions often involve the use of solvents such as methylene chloride and the presence of catalysts like sodium ethoxide .
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .
科学研究应用
Ethyl 1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 1,2-dihydroisoquinoline-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to ethyl 1,2-dihydroisoquinoline-3-carboxylate include:
1,2,3,4-Tetrahydroisoquinoline-2-carboxylate: Another isoquinoline derivative with similar structural features.
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: A related compound with a different substitution pattern on the isoquinoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
95377-50-7 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
ethyl 1,2-dihydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-7,13H,2,8H2,1H3 |
InChI 键 |
XXVUIHBGWMJZAG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=CC=CC=C2CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride](/img/structure/B13985006.png)
![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)
![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)


![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)


![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)

